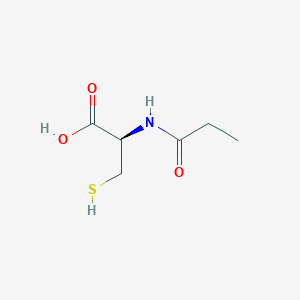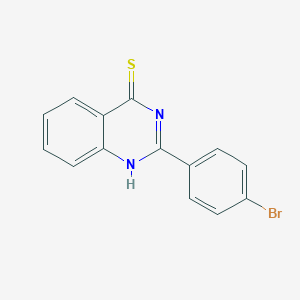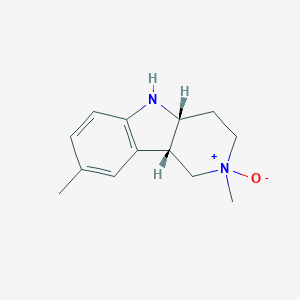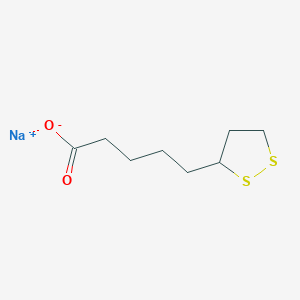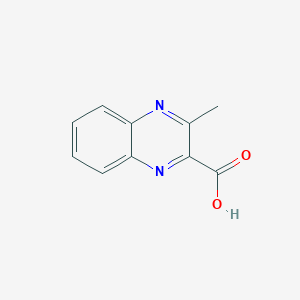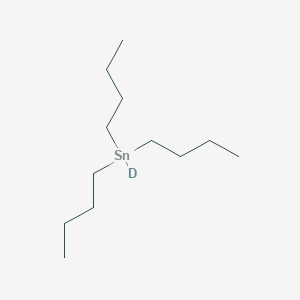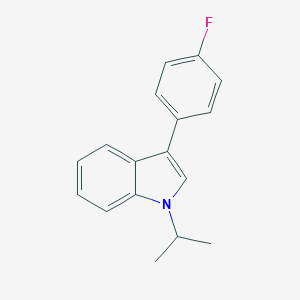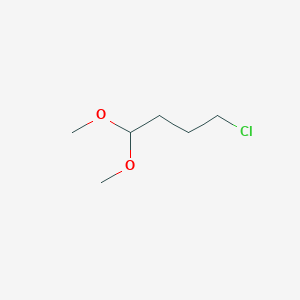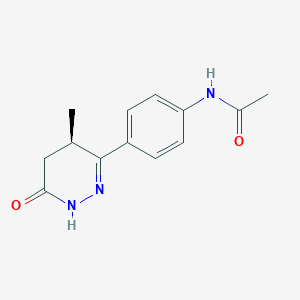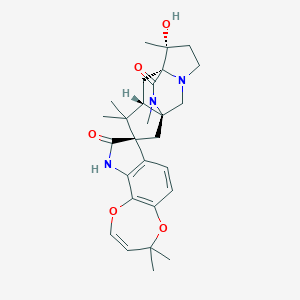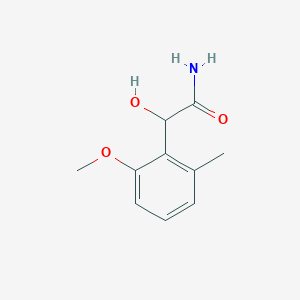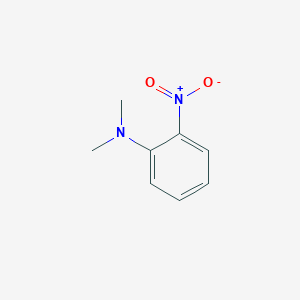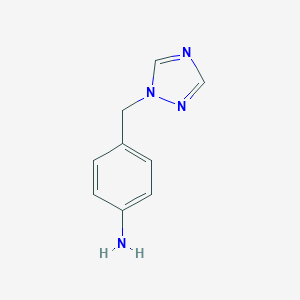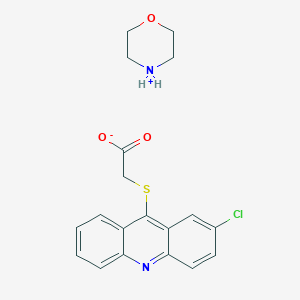
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with morpholine (1:1) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACTM and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of ACTM is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of microorganisms by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
ACTM has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using ACTM in lab experiments is its broad-spectrum activity against microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on ACTM. One potential area of study is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential area of study is its potential as an antimicrobial agent. Further research is needed to determine its potential for use in the treatment of bacterial and fungal infections. Additionally, further research is needed to determine its potential toxicity and to develop strategies for minimizing its toxicity in lab experiments.
Méthodes De Synthèse
ACTM is synthesized through a specific method that involves the reaction of 2-chloro-9-acridinethiol with morpholine in acetic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The product is then purified through a series of steps to obtain a pure compound.
Applications De Recherche Scientifique
ACTM has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. It has been studied in vitro and in vivo for its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
106636-58-2 |
|---|---|
Nom du produit |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, compd. with MORPHOLINE (1:1) |
Formule moléculaire |
C19H19ClN2O3S |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-(2-chloroacridin-9-yl)sulfanylacetate;morpholin-4-ium |
InChI |
InChI=1S/C15H10ClNO2S.C4H9NO/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-6-4-2-5-1/h1-7H,8H2,(H,18,19);5H,1-4H2 |
Clé InChI |
OSGPMSDOZQNOIW-UHFFFAOYSA-N |
SMILES |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
SMILES canonique |
C1COCC[NH2+]1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Autres numéros CAS |
106636-58-2 |
Synonymes |
((2-Chloro-9-acridinyl)thio)acetic acid compd. with morpholine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



